molecular formula C8H16N2O3S B13563778 (2S)-2-[(2R)-2-amino-4-(methylsulfanyl)butanamido]propanoic acid

(2S)-2-[(2R)-2-amino-4-(methylsulfanyl)butanamido]propanoic acid

Katalognummer: B13563778
Molekulargewicht: 220.29 g/mol
InChI-Schlüssel: JHKXZYLNVJRAAJ-NTSWFWBYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-[(2R)-2-amino-4-(methylsulfanyl)butanamido]propanoic acid is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes an amino group, a methylsulfanyl group, and a butanamido group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(2R)-2-amino-4-(methylsulfanyl)butanamido]propanoic acid typically involves multiple steps, including the protection of functional groups, formation of peptide bonds, and deprotection. One common method involves the use of protected amino acids and coupling reagents to form the desired peptide bond. The reaction conditions often include the use of solvents like dichloromethane or dimethylformamide, and catalysts such as N,N’-diisopropylcarbodiimide (DIC) or N-hydroxysuccinimide (NHS) .

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers. These methods ensure high purity and yield of the final product. The process typically includes solid-phase synthesis, where the compound is assembled step-by-step on a solid support, followed by cleavage and purification .

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-[(2R)-2-amino-4-(methylsulfanyl)butanamido]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, primary amines, and substituted derivatives of the original compound .

Wirkmechanismus

The mechanism of action of (2S)-2-[(2R)-2-amino-4-(methylsulfanyl)butanamido]propanoic acid involves its interaction with specific molecular targets. The amino and methylsulfanyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. The compound can influence various biochemical pathways, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2S)-2-[(2R)-2-amino-4-(methylsulfanyl)butanamido]butanoic acid
  • (2S)-2-[(2R)-2-amino-4-(methylsulfanyl)butanamido]ethanoic acid

Uniqueness

(2S)-2-[(2R)-2-amino-4-(methylsulfanyl)butanamido]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile reactivity and interaction with various molecular targets, making it a valuable compound in research and industrial applications .

Eigenschaften

Molekularformel

C8H16N2O3S

Molekulargewicht

220.29 g/mol

IUPAC-Name

(2S)-2-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]propanoic acid

InChI

InChI=1S/C8H16N2O3S/c1-5(8(12)13)10-7(11)6(9)3-4-14-2/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)/t5-,6+/m0/s1

InChI-Schlüssel

JHKXZYLNVJRAAJ-NTSWFWBYSA-N

Isomerische SMILES

C[C@@H](C(=O)O)NC(=O)[C@@H](CCSC)N

Kanonische SMILES

CC(C(=O)O)NC(=O)C(CCSC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.